S-sulfopante-theine
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Overview
Description
Pantetheine sulfonate is a dipeptide and a S-alkyl thiosulfate.
Scientific Research Applications
1. Role in Sulfonamide Drug Chemistry
S-Sulfopantetheine plays a significant role in the chemistry of sulfonamide drugs, which exhibit a range of pharmacological activities. These include acting as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, treating diverse diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma (Ovung & Bhattacharyya, 2021).
2. Environmental Interactions of Sulfonamides
Research on the environmental interactions of sulfonamides, such as their degradation and eco-toxicity, is crucial. This includes studies on the electrochemical oxidation of sulfonamides like sulfadiazine and sulfamethazine in various environments, assessing their impact on organisms like algae and duckweed (Fabiańska et al., 2014).
3. Sulfonic-Acid Ionomers in Technology
Perfluorinated sulfonic-acid (PFSA) ionomers, related to sulfopantetheine chemistry, are key in developing technologies like electrochemistry and polymer physics. They are used in creating advanced materials for energy and environmental applications (Kusoglu & Weber, 2017).
4. Redox Biology and Proteomic Analysis
S-sulfopantetheine is significant in understanding redox biology and oxidative stress. Activity-based sensing and proteomic methods help map physiological and pathological changes in cysteine oxidation, shedding light on processes like cell proliferation and death (Shi & Carroll, 2019).
5. Influence in Drug Metabolism
Cytosolic sulfotransferases (SULTs), which involve S-sulfopantetheine, play a vital role in drug metabolism. Variations in these enzymes influence the disposition of drugs, highlighting the significance of S-sulfopantetheine in pharmacogenetics (Nowell & Falany, 2006).
Properties
Molecular Formula |
C11H22N2O7S2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfosulfanylethylamino)propyl]amino]butane |
InChI |
InChI=1S/C11H22N2O7S2/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20/h9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20) |
InChI Key |
XZYZGXXLESEEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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